PPARα Agonist Intermediate: Integration into a Bioactive Scaffold vs. Generic Benzofuran Boronic Acids
In the patent synthesis of (E)-2-(4-(3-(4-methoxybenzofuran-7-yl)-3-oxoprop-1-en-1-yl)-2,6-dimethylphenoxy)-2-methylpropanoic acid (Compound 1), the target boronic acid was used to introduce the 4-methoxybenzofuran-7-yl moiety via a Suzuki coupling or related carbonylative pathway. The final compound is designed as a PPARα agonist for non‑alcoholic steatohepatitis (NASH). While exact comparative coupling yields are not disclosed, the choice of the 4-methoxy-7-boronic acid is specific; unsubstituted benzofuran-7-boronic acids would lead to a different pharmacophore. The parent ring system, 4-methoxybenzofuran, already shows CYP2A6 inhibition (IC₅₀ = 2.20 µM), and the 7‑position functionalization is critical for PPARα activity [1][2].
| Evidence Dimension | Structure–Activity Relationship (SAR) for PPARα agonism |
|---|---|
| Target Compound Data | (4-Methoxybenzofuran-7-yl)boronic acid used to construct PPARα agonist Compound 1 (patent CN201810629882). |
| Comparator Or Baseline | Benzofuran-7-boronic acid (no methoxy) – would produce a des-methoxy analog not claimed in the patent. |
| Quantified Difference | Not quantified; structural difference alters expected PPARα engagement. |
| Conditions | Patent synthesis; multi‑step construction of enone‑linked fatty acid mimetic. |
Why This Matters
Procurement of the 4‑methoxy variant is required to exactly replicate the patent‑disclosed PPARα agonist scaffold; generic substitution would invalidate the SAR and necessitate de novo optimization.
- [1] Patent CN201810629882 – 1,3‑二取代烯酮类化合物及其应用的制作方法. Example synthesis of (E)-2-(4-(3-(4-methoxybenzofuran-7-yl)-3-oxoprop-1-en-1-yl)-2,6-dimethylphenoxy)-2-methylpropanoic acid. View Source
- [2] Yamazaki H, et al. Synthetic Models Related to Methoxalen and Menthofuran–Cytochrome P450 (CYP) 2A6 Interactions. J. Pharm. Sci. 2013. IC₅₀ (4-methoxybenzofuran) = 2.20 µM. View Source
